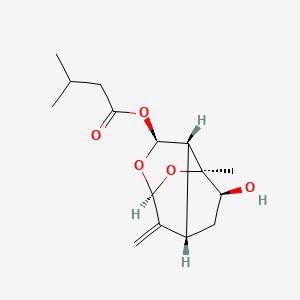
Rupesin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rupesin E is a natural product that can be isolated from Patrinia rupestris . It has significant antibacterial activity against Escherichia coli . The molecular weight of this compound is 282.33 and its molecular formula is C15H22O5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string:C[C@@]12[C@]3([H])C@@([H])C(C(O[C@H]3OC(CC(C)C)=O)([H])O1)=C . Physical And Chemical Properties Analysis
This compound is an oil and it can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antitumor Activity Against Glioma Stem Cells
Rupesin E, a natural compound from Valeriana jatamansi, has demonstrated potential in inhibiting the proliferation of glioma stem cells (GSCs). This inhibition could be significant in the context of glioblastoma, a malignant tumor with a poor prognosis, as GSCs are associated with resistance to radiotherapy and chemotherapy, as well as tumor angiogenesis, hypoxia response, invasion, and recurrence (Shi‐Gang Qi et al., 2019).
Antibacterial Properties
this compound is one of several iridoids isolated from Patrinia rupestris. This compound, along with others, showed significant antibacterial activities against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Xiu‐Ping Yang et al., 2006).
α-Glucosidase Inhibition Activity
Another compound related to this compound, named Rupesin F, isolated from the roots of Valeriana jatamansi Jones, has shown strong α-glucosidase inhibition activity. This suggests potential applications in developing antidiabetic agents (A. K. Maurya and V. Agnihotri, 2023).
Safety and Hazards
Rupesin E is intended for research use only and is not for human or veterinary use . Further safety and hazard information should be obtained from the appropriate Material Safety Data Sheet (MSDS).
Relevant Papers One relevant paper is “A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells” which investigates the antitumor activity of this compound . The study found that this compound inhibited the proliferation of Glioma Stem Cells (GSCs) and induced apoptosis .
properties
IUPAC Name |
[(1R,3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-7(2)5-11(17)18-14-12-9-6-10(16)15(12,4)20-13(19-14)8(9)3/h7,9-10,12-14,16H,3,5-6H2,1-2,4H3/t9-,10+,12-,13+,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZYCPHXWZYMRK-YEZLWPBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C3CC(C2(OC(C3=C)O1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@@H]3C[C@@H]([C@]2(O[C@@H](C3=C)O1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

